molecular formula C9H12ClF2NO B1457989 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride CAS No. 1864057-94-2

3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride

Cat. No. B1457989
CAS RN: 1864057-94-2
M. Wt: 223.65 g/mol
InChI Key: LHKJEVQJTUUIKW-UHFFFAOYSA-N
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Description

“3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride” is a chemical compound with the CAS No. 1864057-94-2 . It is used for research purposes .


Molecular Structure Analysis

The molecular formula of “this compound” is C9H12ClF2NO . The exact structure is not provided in the search results.

Scientific Research Applications

Advanced Oxidation Processes for Degradation

Advanced Oxidation Processes (AOPs) have been identified as effective methods for the mineralization and degradation of nitrogen-containing compounds, which are persistent against conventional degradation processes. AOPs are particularly relevant for the treatment of compounds similar to 3-(3,4-Difluorophenoxy)propan-1-amine hydrochloride, which may have applications in industries such as textiles, agriculture, and chemicals. These processes are highly efficient in breaking down recalcitrant compounds, making them invaluable in improving the overall efficacy of treatment schemes for hazardous substances (Bhat & Gogate, 2021).

Sorbent Technologies for Contaminant Removal

Amine-functionalized sorbents have shown promise for the removal of perfluoroalkyl and polyfluoroalkyl substances (PFAS) from water, highlighting the potential for similar applications in treating compounds related to this compound. The effectiveness of these sorbents is attributed to electrostatic interactions, hydrophobic interactions, and the sorbent's morphology. This suggests the versatility of amine-functionalized materials in capturing and removing a wide range of contaminants, including those structurally similar to this compound, from aquatic environments (Ateia et al., 2019).

Bio-inspired Adhesives for Biomedical Applications

Research into bio-inspired adhesives has explored the potential of catechol-conjugated polymers, like chitosan-catechol, which share similarities in functional groups with this compound. These materials mimic the wet-resistant adhesion of mussel proteins and are promising for various biomedical applications, including wound healing and tissue sealing. The conjugation of catechol onto polymers like chitosan enhances solubility and adhesive properties, demonstrating the potential for developing new materials based on the functional groups present in this compound (Ryu et al., 2015).

Safety and Hazards

This compound should be handled with care. Some general safety measures include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and using only in a well-ventilated area . It’s also recommended to wear protective gloves, clothing, and eye/face protection .

properties

IUPAC Name

3-(3,4-difluorophenoxy)propan-1-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11F2NO.ClH/c10-8-3-2-7(6-9(8)11)13-5-1-4-12;/h2-3,6H,1,4-5,12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHKJEVQJTUUIKW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1OCCCN)F)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClF2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.